7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine
Description
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is a heterocyclic organic compound featuring a benzodioxin core (a fused benzene ring with two oxygen atoms forming a 1,4-dioxane ring) substituted with a methyl group at position 7 and an amine group at position 4. Its molecular formula is C₉H₁₁NO₂, with an average molecular mass of 165.192 g/mol .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1,4-benzodioxin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h4-5H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHLXHMPGGAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257221 | |
| Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59820-84-7 | |
| Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59820-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-7-methyl-1,4-benzodioxin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
It is primarily synthesized for research purposes rather than large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine exhibit potential anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the ability of related benzodioxin derivatives to inhibit tumor growth in vitro and in vivo, suggesting that this compound could be a candidate for further investigation in cancer therapies .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has shown that derivatives can protect neuronal cells from oxidative stress and apoptosis. A study demonstrated that these compounds could enhance cell viability in models of neurodegenerative diseases .
Material Science
Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations. Its unique chemical structure allows it to improve the thermal stability and mechanical properties of polymers. A case study showed that incorporating this compound into polycarbonate matrices enhanced their impact resistance .
Cosmetic Applications
Skin Care Formulations
The compound is also investigated for its potential use in cosmetic formulations due to its bioactive properties. Studies have assessed its effectiveness in improving skin hydration and elasticity. For instance, formulations containing this compound have been shown to provide significant moisturizing effects compared to standard formulations .
Data Table: Applications Overview
Case Studies
-
Anticancer Research
A study conducted by Chen et al. (2014) evaluated the anticancer effects of various benzodioxin derivatives, including this compound. The results indicated a marked reduction in tumor cell proliferation in treated groups compared to controls. -
Neuroprotection Study
In a neuroprotection study published in Neuroscience Letters, researchers found that treatment with related compounds significantly reduced neuronal cell death induced by oxidative stress, suggesting a protective mechanism via antioxidant activity. -
Polymer Enhancement Research
A research group at a leading materials science institute explored the incorporation of this compound into polycarbonate blends. The findings revealed that even small amounts improved the mechanical properties significantly compared to pure polycarbonate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine and related benzodioxin derivatives:
Structural and Functional Insights
Substituent Effects on Lipophilicity The methyl group at position 7 in the target compound enhances lipophilicity compared to unmethylated analogs like 1,4-Benzodioxan-6-amine (logP ~1.2 vs. Ethylamine derivatives (e.g., 2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamine) exhibit higher molecular weights and altered solubility profiles, making them less suitable for oral bioavailability .
Synthetic Accessibility
- The target compound can be synthesized via reductive amination or nucleophilic substitution, similar to methods used for 2-(2,3-dihydro[1,4]benzodioxin-6-yl)ethylamine (LiAlH₄ reduction of nitro precursors) .
- Thiazole- and allyl-substituted analogs require multi-step reactions, such as condensation with aldehydes or heterocyclic coupling, increasing synthetic complexity .
Pharmacological Potential Benzodioxin derivatives with amine groups are explored as PI3K inhibitors (e.g., 2,3-dihydro-benzo[1,4]oxazine derivatives for rheumatoid arthritis) . Thiazole hybrids (e.g., 4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine) may exhibit dual activity as kinase and antimicrobial agents due to the thiazole moiety’s versatility .
Spectroscopic Signatures
- IR Spectroscopy : The target compound’s amine group shows a characteristic N-H stretch at ~3360 cm⁻¹, while methyl groups exhibit C-H stretches near 2900 cm⁻¹ .
- NMR : The methyl group at C7 appears as a singlet at δ ~2.3 ppm in ¹H-NMR, distinct from ethylamine side chains (δ ~2.7–3.0 ppm for CH₂ groups) .
Biological Activity
7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine is a compound characterized by its unique structural features, including a benzo[1,4]dioxin moiety with a methyl group at the 7-position and an amino group at the 6-position. This compound belongs to a larger class of benzodioxane derivatives known for their diverse biological activities. The functional groups present in this compound significantly influence its chemical reactivity and potential pharmacological properties.
- Molecular Formula : C₉H₁₁NO₂
- Molecular Weight : 165.19 g/mol
- CAS Number : 59820-84-7
- Purity : ≥96% available from various suppliers .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications and mechanisms of action.
1. Antioxidant Properties
Compounds containing the benzodioxane structure have demonstrated significant antioxidant activity. A study highlighted that derivatives of benzodioxins exhibit high inhibition of human low-density lipoprotein (LDL) peroxidation, with some compounds being more effective than the established antioxidant probucol .
2. Inhibition of LDL Peroxidation
Research indicates that certain derivatives of benzodioxins, including those related to this compound, show remarkable potency in inhibiting LDL oxidation. The most active compounds were found to be between 5 and >45 times more active than probucol itself. This suggests potential applications in cardiovascular health by preventing oxidative stress-related damage to lipoproteins .
3. Calcium Antagonist Properties
Some studies have reported that derivatives similar to this compound exhibit calcium antagonist properties comparable to flunarizine. This suggests a possible role in managing conditions related to calcium dysregulation, such as hypertension and certain cardiac conditions .
Structure-Activity Relationship (SAR)
The structural modifications in compounds related to this compound significantly affect their biological activity. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2,3-Dihydrobenzo[1,4]dioxin | Lacks methyl and amino groups | Base structure for various derivatives |
| 7-Nitro-2,3-dihydrobenzo[1,4]dioxin | Contains a nitro group | Exhibits different biological activity |
| N-(2-Hydroxyphenyl)-2,3-dihydrobenzo[1,4]dioxin | Hydroxy substitution at the nitrogen | Potentially enhanced solubility |
The unique combination of functional groups in this compound enhances its reactivity and potential therapeutic applications compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the specific biological activities associated with this compound:
- In Vitro Studies : In vitro assays demonstrated that derivatives of benzodioxins could inhibit tyrosinase activity significantly. This inhibition is crucial for applications in treating hyperpigmentation disorders as tyrosinase plays a key role in melanin production .
- In Vivo Studies : Animal studies indicated that certain derivatives exhibited hypolipidemic effects at doses of 100 and 300 mg/kg when administered orally. These studies support the potential use of these compounds in managing lipid levels and preventing cardiovascular diseases .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the modulation of oxidative stress pathways and interactions with cellular signaling mechanisms related to calcium channels and lipid metabolism.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-ylamine?
- Methodology : The compound is typically synthesized via sulfonylation reactions. For example, 2,3-dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ as a base. The reaction is stirred at room temperature for 3–4 hours, yielding sulfonamide derivatives . DMF is commonly used as a solvent, with lithium hydride as a catalyst for further N-substitution .
- Key Steps :
- pH-controlled sulfonylation to minimize side reactions.
- Purification via column chromatography or recrystallization.
- Structural confirmation using IR, ¹H NMR, and elemental analysis .
Q. How is the structural integrity of this compound derivatives confirmed?
- Methodology :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.2 ppm) and methyl groups (δ 2.3–2.5 ppm) confirm substitution patterns .
- IR Spectroscopy : Stretching vibrations for NH (3300–3400 cm⁻¹) and SO₂ (1150–1350 cm⁻¹) validate functional groups .
- Elemental Analysis : Matches calculated vs. experimental values (e.g., C, H, N within ±0.3%) .
Q. What in vitro assays are used to evaluate the biological activity of derivatives?
- Methodology :
- Antibacterial Testing : Agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
- Enzyme Inhibition : Lipoxygenase or α-glucosidase inhibition assays using spectrophotometric methods (e.g., monitoring absorbance at 234 nm for lipoxygenase) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives with higher yields?
- Methodology :
- Factorial Design : Apply a 2³ factorial design to test variables like temperature (RT vs. 60°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 5% LiH). Analyze main effects and interactions using ANOVA .
- Computational Optimization : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energetically favorable pathways. Validate with experimental kinetic data .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference observed NMR/IR data with literature (e.g., ¹H NMR of 1-methyllumazine-6,7-diamine in DMSO-d₆ ).
- Computational Validation : Simulate NMR spectra using software (e.g., ACD/Labs) to verify peak assignments .
- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .
Q. What strategies are effective for structure-activity relationship (SAR) studies of benzodioxin-amine derivatives?
- Methodology :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups at the benzene ring. Test their impact on bioactivity .
- Molecular Docking : Model interactions with target enzymes (e.g., α-glucosidase) using AutoDock Vina to identify critical binding motifs .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
